molecular formula C11H12FNO4 B13516598 3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid

3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid

Cat. No.: B13516598
M. Wt: 241.22 g/mol
InChI Key: PRCRXSPODYFHHF-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid is an organic compound that features a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a fluorine atom attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group, followed by the introduction of the fluorine atom. One common method involves the reaction of a suitable amino acid derivative with benzyl chloroformate to form the benzyloxycarbonyl-protected intermediate. This intermediate is then subjected to fluorination under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((Benzyloxy)carbonyl)amino)-2-oxo-4-phenylbutane-1-diazonium
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid
  • N2-((Benzyloxy)carbonyl)-N-((3R)-1-((Benzyloxy)carbonyl)-L-aspartic acid)

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in drug design and other applications .

Properties

Molecular Formula

C11H12FNO4

Molecular Weight

241.22 g/mol

IUPAC Name

2-fluoro-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C11H12FNO4/c12-9(10(14)15)6-13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)

InChI Key

PRCRXSPODYFHHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)F

Origin of Product

United States

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